(+)-Rhododendrol

Tyrosinase substrate specificity Melanocyte cytotoxicity Leukoderma mechanism

Obtain the S-(+)-enantiomer (CAS 59092-94-3) isolated from Acer nikoense—the definitive chiral reference standard for stereoselective tyrosinase oxidation studies. Human tyrosinase oxidizes (+)-rhododendrol ~1.5× faster than R-(-)-RD, dictating toxic quinone/ROS production rates in melanocyte cytotoxicity assays. Procure this enantiomerically pure compound to eliminate the kinetic variability introduced by racemic or R-(-)-enriched preparations. Validated positive control for differentiating tyrosinase inhibitors from leukoderma-inducing phenols. Anti-inflammatory NO suppression benchmark. For R&D only.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 59092-94-3
Cat. No. B142917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Rhododendrol
CAS59092-94-3
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CCC1=CC=C(C=C1)O)O
InChIInChI=1S/C10H14O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,11-12H,2-3H2,1H3/t8-/m0/s1
InChIKeySFUCGABQOMYVJW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Rhododendrol CAS 59092-94-3: Procurement-Quality Chiral Reference Standard for Tyrosinase-Dependent Melanocyte Cytotoxicity Research


(+)-Rhododendrol (CAS 59092-94-3), systematically designated as (S)-4-(3-hydroxybutyl)phenol or (2S)-4-(4-hydroxyphenyl)butan-2-ol, is the naturally occurring S-(+)-enantiomer of the phenolic compound rhododendrol [1]. With a molecular formula of C10H14O2 and molecular weight of 166.22 g/mol, this chiral secondary alcohol is a constituent of Acer nikoense and Rhododendron maximum and serves as the aglycone of the hepatoprotective glucoside rhododendrin [2]. The compound has garnered significant research attention due to its tyrosinase substrate activity and consequent melanocyte cytotoxicity profile—properties that distinguish it fundamentally from the R-(-)-enantiomer [3].

Why Racemic Rhododendrol or R-(-)-Enantiomer Cannot Substitute (+)-Rhododendrol in Mechanistic Leukoderma and Melanocyte Toxicity Studies


Rhododendrol exists as two stereoisomers—S-(+)-rhododendrol and R-(-)-rhododendrol—with fundamentally divergent interactions with human tyrosinase. Human tyrosinase exhibits stereoselective oxidation kinetics, processing the S-(+)-enantiomer approximately 1.5 times faster than the R-(-)-enantiomer [1]. This differential oxidation rate translates directly to distinct rates of toxic quinone metabolite generation and reactive oxygen species production, which are the established mediators of melanocyte cytotoxicity [2]. Consequently, racemic mixtures, R-(-)-enriched preparations, or unspecified stereoisomer compositions introduce uncontrolled variability in experimental readouts for tyrosinase substrate conversion, melanocyte viability assays, and leukoderma mechanism investigations [3].

(+)-Rhododendrol Differential Performance Evidence: Quantified Data for Scientific Procurement Decision-Making


Stereoselective Oxidation by Human Tyrosinase: (+)-Rhododendrol Oxidizes ~1.5× Faster than R-(-)-Rhododendrol

In a direct head-to-head enantiomeric comparison using chiral HPLC-resolved R-(-)-RD and S-(+)-RD incubated with human tyrosinase in the presence of catalytic L-dopa, S-(+)-rhododendrol demonstrated substantially higher susceptibility to enzymatic oxidation [1]. The S-(+)-enantiomer was oxidized more effectively than L-tyrosine, while the R-(-)-enantiomer was oxidized less effectively than L-tyrosine, establishing a clear stereochemical hierarchy of substrate preference [1].

Tyrosinase substrate specificity Melanocyte cytotoxicity Leukoderma mechanism Chiral phenolic oxidation

Rhododendrol vs. Raspberry Ketone: Differential Tyrosinase-Dependent Cytotoxicity Profiles in Human Epidermal Melanocytes

In a comparative screening of five leukoderma-inducing phenolic compounds, rhododendrol (racemic) and raspberry ketone—a structurally related 4-hydroxyphenyl-2-butanone—were evaluated for effects on melanogenesis and viability of normal human epidermal melanocytes [1]. The study demonstrated that different leukoderma-inducing compounds produce distinct viability profiles, establishing that these structurally similar phenols cannot be treated as interchangeable in melanocyte toxicity assays [1]. Rhododendrol and raspberry ketone are both readily oxidized by mushroom tyrosinase to form ortho-quinones, a shared pathway that nonetheless yields compound-specific toxicity outcomes [2].

Depigmentary compound screening Melanocyte viability Cosmetic safety assessment Leukoderma risk prediction

Rhododendrol vs. Hydroquinone and Resveratrol: Quantitative Growth Inhibitory Activity Comparison in B16F1 Melanoma Cells

Cross-study comparison of growth inhibitory activity against B16F1 melanoma cells reveals that rhododendrol (racemic) exhibits substantially weaker direct cytotoxicity than the benchmark depigmenting agent hydroquinone or the natural polyphenol resveratrol [1]. This quantitative difference underscores that rhododendrol's melanocyte toxicity operates through a tyrosinase-dependent metabolic activation mechanism distinct from the direct cytotoxic action of agents like hydroquinone.

Melanoma cell growth inhibition Cytotoxicity screening Phenolic compound comparison

Synthetic Accessibility and Absolute Configuration Determination: (+)-Rhododendrol as the S-Enantiomer Reference Standard

The absolute configuration of (+)-rhododendrol was definitively established as the S-enantiomer through stereospecific enzymatic reduction of 4-(4'-hydroxyphenyl)-2-butanone [1]. In contrast, the R-(-)-enantiomer was synthesized asymmetrically from 2,3-O-isopropylidene-D-glyceraldehyde as a chiral starting material [2]. These distinct synthetic routes produce enantiomers with opposite optical rotations—(+) for S and (-) for R—requiring procurement of the correct enantiomer for chiral-specific investigations.

Chiral synthesis Absolute configuration Enantiomeric purity Natural product authentication

Procurement-Driven Application Scenarios for (+)-Rhododendrol in Mechanistic and Safety Assessment Research


Enantiomer-Specific Mechanistic Studies of Tyrosinase-Dependent Melanocyte Cytotoxicity

(+)-Rhododendrol is the essential chiral reference standard for investigating stereoselective oxidation by human tyrosinase. Given that S-(+)-RD is oxidized approximately 1.5 times faster than R-(-)-RD and more effectively than L-tyrosine [1], this enantiomer must be used in any experiment designed to quantify the rate of tyrosinase-catalyzed conversion to RD-catechol, RD-quinone, and secondary toxic quinone metabolites [2]. Using racemic material or the incorrect enantiomer introduces uncontrolled kinetic variability that compromises the quantitative interpretation of melanocyte viability, ER stress, and apoptosis pathway activation data.

In Vitro Screening Assay Development and Validation for Leukoderma Risk Prediction

As a clinically confirmed leukoderma-inducing agent with well-characterized tyrosinase-dependent mechanism [3], (+)-rhododendrol serves as a positive control benchmark in assays designed to differentiate phenolic skin-whitening tyrosinase inhibitors from leukoderma-inducing phenols [4]. Its established differential cytotoxicity profile relative to structurally similar compounds such as raspberry ketone [5] makes it a critical reference for validating novel screening platforms and establishing quantitative thresholds for adverse effect prediction.

Natural Product Authentication and Chiral Purity Verification in Phytochemical Analysis

As the naturally occurring enantiomer isolated from Acer nikoense, Rhododendron maximum, and Betula platyphylla, (+)-rhododendrol (CAS 59092-94-3) with established S-absolute configuration [6] provides the definitive chiral standard for authenticating botanical extracts and verifying the stereochemical identity of isolated rhododendrol from natural sources. Its procurement ensures accurate identification of natural product-derived material versus synthetic racemic or enantiomerically impure preparations.

Anti-Inflammatory Activity Studies Involving NO Production Suppression

(+)-Rhododendrol demonstrates anti-inflammatory effects through suppression of nitric oxide production by activated macrophages in vivo . This activity profile supports its procurement as a reference compound for studies investigating the intersection of phenolic compound structure and NO synthase pathway modulation, particularly in the context of natural products isolated from Acer nikoense with dual tyrosinase-modulating and anti-inflammatory properties.

Technical Documentation Hub

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